zinc;cyanamide
Description
Contextualization within Metal Cyanamide (B42294) Research
Metal cyanamides are a class of inorganic functional materials that are structurally analogous to metal oxides and chalcogenides, with the [NCN]²⁻ anion being isolobal with the [O]²⁻ anion. sciengine.comresearchgate.net This relationship endows metal cyanamides with similar physicochemical properties to oxides, while the unique quasi-linear structure and electronic resonance of the [NCN]²⁻ entity can lead to superior properties. sciengine.comresearchgate.net The research into metal cyanamides has expanded to include various metals, with studies focusing on their synthesis, crystal structures, and potential applications in fields like catalysis, energy storage, and luminescence. sciengine.comresearchgate.netjim.org.cn
Zinc cyanamide holds a notable position within this family. Historically, the structural characterization of transition metal cyanamides was limited, with early work focusing on compounds like cadmium cyanamide. iucr.org The successful growth of single crystals and the determination of the crystal structure of zinc cyanamide provided a crucial reference point in the field. iucr.orgresearchgate.netiucr.org Its study has contributed to a better understanding of the structure-property relationships within the broader class of metal cyanamides. sciengine.com The exploration of zinc cyanamide has also paved the way for investigating more complex ternary and quaternary cyanamide systems. researchgate.net
Significance of Zinc Cyanamide in Emerging Technologies and Fundamental Science
Zinc cyanamide is not merely of academic interest; it has demonstrated significant potential in a range of emerging technologies. Its applications are diverse, spanning catalysis, energy storage, and environmental remediation.
In the realm of photocatalysis , zinc cyanamide has been investigated for its ability to degrade pollutants. ugr.esresearchgate.netams.org.cn When combined with other materials like graphitic carbon nitride (g-C₃N₄) and zinc oxide (ZnO), it can form heterojunctions that enhance photocatalytic activity by improving charge separation and reducing electron-hole recombination. ugr.esresearchgate.net For instance, composites containing a tetragonal zinc cyanamide phase have shown superior performance in the photocatalytic degradation of pharmaceuticals. ugr.esresearchgate.net This highlights its potential in water purification and environmental remediation.
In energy storage , zinc cyanamide has been explored as a negative electrode material for lithium-ion batteries. jim.org.cnacs.org The electrochemical mechanism involves a conversion reaction followed by an alloying reaction. acs.org While it shows better reversibility compared to some other metal cyanamides, research is ongoing to improve its specific capacity and cycling stability. acs.org Its cauliflower-like morphology and thermal stability up to 400 °C in air are advantageous for electrode fabrication. acs.org
Furthermore, zinc cyanamide has shown promise as a catalyst in chemical synthesis. It has been successfully employed to catalyze the glycolysis of poly(ethylene terephthalate) (PET), a common plastic, demonstrating its potential in chemical recycling and contributing to a circular economy. researchgate.netacs.org In this application, the synergistic effect between the zinc ions and the cyanamide group enhances the catalytic activity. acs.org
From a fundamental science perspective, the study of zinc cyanamide provides insights into solid-state structures and bonding. Its crystal structure, composed of corner-linked ZnN₄ tetrahedra, is a variation of the willemite (Zn₂SiO₄) structure, where nitrogen substitutes oxygen, and the silicon sites are empty. iucr.org The slightly bent [NCN]²⁻ "dumb-bells" and their arrangement within the crystal lattice are of significant crystallographic interest. iucr.orgresearchgate.netiucr.org
Scope and Research Trajectories
Current research on zinc cyanamide is focused on several key trajectories. One major area is the development of novel synthesis methods to control the morphology and properties of the material. sciengine.com This includes exploring different precursors and reaction conditions to produce high-quality, phase-pure zinc cyanamide. researchgate.netgoogle.com
Another significant research direction is the enhancement of its performance in various applications. This involves the creation of composites and heterostructures, as seen in photocatalysis, to leverage synergistic effects. ugr.esresearchgate.net For energy storage applications, the focus is on improving the electrochemical performance through nanostructuring and the formation of composites to mitigate issues like capacity fading. jim.org.cnacs.org
The exploration of new applications for zinc cyanamide is also an active area of research. Its catalytic properties are being investigated for a wider range of chemical transformations. researchgate.netacs.org Furthermore, the fundamental understanding of its electronic and optical properties could lead to its use in optoelectronic devices. frontiersin.orgnih.govicm.edu.plresearchgate.netrsc.org
Future research will likely continue to explore the synthesis of novel metal cyanamides, including bimetallic and multimetallic systems, to tune the material's properties for specific applications. acs.orgnih.govacs.org The development of advanced characterization techniques will be crucial to further elucidate the structure-property relationships in these complex materials. A deeper understanding of the reaction mechanisms in its catalytic and electrochemical applications will also be essential for designing more efficient and stable zinc cyanamide-based materials.
Detailed Research Findings
Synthesis and Crystal Structure
Zinc cyanamide can be synthesized through various methods. A common laboratory-scale synthesis involves the reaction of aqueous solutions of a zinc salt, such as zinc sulfate (B86663) (ZnSO₄) or zinc acetate (B1210297) (Zn(CH₃COO)₂), with a cyanide source like potassium cyanide (KCN) or hydrogen cyanamide (H₂NCN). google.comwikipedia.org For instance, a double replacement reaction between potassium cyanide and zinc sulfate yields zinc cyanide. wikipedia.org Another method involves reacting a hydrated slurry of basic zinc carbonate with a stabilized aqueous solution of hydrogen cyanamide. google.com
Single crystals of zinc cyanamide have been grown by annealing microcrystalline zinc cyanamide at 843 K. iucr.orgresearchgate.netiucr.org The compound crystallizes in the tetragonal system with the space group I4̅2d. iucr.orgresearchgate.netiucr.org The crystal structure consists of corner-linked ZnN₄ tetrahedra. iucr.orgresearchgate.netiucr.orgresearchgate.net The zinc atoms are tetrahedrally coordinated by four nitrogen atoms from four different cyanamide groups. iucr.org The cyanamide anion, [NCN]²⁻, forms slightly bent "dumb-bells" with an N-C-N angle of approximately 176.3°. iucr.org
Below is a table summarizing the crystallographic data for zinc cyanamide.
| Parameter | Value |
| Crystal System | Tetragonal |
| Space Group | I4̅2d |
| a (Å) | 8.8047 (2) |
| c (Å) | 5.4329 (2) |
| V (ų) | 421.17 (2) |
| Z | 8 |
| Dₓ (Mg m⁻³) | 3.324 |
| Data sourced from IUCr Journals. iucr.org |
Physicochemical Properties
Zinc cyanamide is a white, crystalline solid. google.comchemicalbook.com It is insoluble in water and most organic solvents but dissolves in aqueous solutions of strong bases and excess cyanide, forming complex anions. wikipedia.orgchemicalbook.com The material is thermally stable up to around 400 °C in air. acs.org
Spectroscopic analysis, particularly infrared (IR) spectroscopy, is a key tool for characterizing zinc cyanamide. The IR spectrum is characterized by an intense absorption band around 2200 cm⁻¹, which is attributed to the asymmetric stretching vibration of the NCN group. google.com The presence and position of this band can be used to distinguish different crystalline forms or qualities of zinc cyanamide. google.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
CH2N2Zn+2 |
|---|---|
Molecular Weight |
107.4 g/mol |
IUPAC Name |
zinc;cyanamide |
InChI |
InChI=1S/CH2N2.Zn/c2-1-3;/h2H2;/q;+2 |
InChI Key |
AQOPUAAPLKYOQG-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)N.[Zn+2] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Zinc Cyanamide
Direct Synthesis Approaches
Direct synthesis methods for zinc cyanamide (B42294) typically involve the reaction of a zinc-containing precursor with a source of the cyanamide group. One common approach is the reaction of zinc oxide (ZnO) with urea (B33335) ((NH₂)₂CO). In this process, zinc oxide and a molar excess of urea are heated, leading to the formation of zinc carbodiimide (B86325), which is structurally synonymous with zinc cyanamide. soton.ac.uk For instance, bulk zinc carbodiimide has been synthesized by reacting zinc oxide with three equivalents of urea at 135 °C, followed by a calcination step at 600 °C. soton.ac.uk
Another direct method involves the reaction of a hydrated slurry of finely divided basic zinc carbonate with a stabilized aqueous solution of hydrogen cyanamide (H₂NCN). google.com This process is reported to yield pigment-grade zinc cyanamide. google.com The reaction is typically carried out at temperatures between 70°C and 85°C. google.com The quality of the resulting zinc cyanamide is dependent on the dispersion and hydration of the basic zinc carbonate suspension. google.com
The direct reaction between zinc acetate (B1210297) and cyanamide in methanol (B129727) has also been shown to produce a white precipitate of bulk zinc carbodiimide almost immediately upon mixing the reagents. soton.ac.uk This rapid reaction, however, can be too labile for certain applications like thin-film deposition. soton.ac.uk
Solid-State Synthesis Routes and Stoichiometry Control
Solid-state synthesis of zinc cyanamide often involves the high-temperature reaction of solid precursors. A prevalent method is the reaction between zinc oxide (ZnO) and urea. researchgate.net For example, zinc cyanamide powder can be synthesized by mixing zinc oxide and urea and heating the mixture in an alumina (B75360) crucible, first in air at a lower temperature and then under a nitrogen atmosphere at a higher temperature. researchgate.net Specifically, a mixture of zinc oxide and urea can be heated at 150°C for 1 hour in air, followed by further heating at 600°C for 1 hour under a nitrogen atmosphere to obtain zinc cyanamide powder. researchgate.net
The thermal decomposition of certain metal-organic frameworks (MOFs) can also lead to the formation of zinc cyanamide. For instance, a three-dimensional MOF, [ZnF(AmTAZ)], when heated in an inert atmosphere, converts to zinc cyanamide (ZnCN₂). nih.gov This solid-state transformation maintains the original rod-like crystal shape of the MOF, suggesting a potential route for preparing one-dimensional crystalline nanomaterials of zinc cyanamide. nih.gov
Stoichiometry control is crucial in these solid-state reactions. For example, in the synthesis of copper-zinc cyanamide solid solutions (Cu₁₋ₓZnₓNCN), the final composition is dictated by the initial molar ratio of the copper and zinc precursors. acs.org By adjusting the zinc content in the precursor mixture, materials with varying Cu/Zn ratios can be synthesized, where either the CuNCN or ZnNCN phase becomes dominant depending on the initial stoichiometry. acs.org
Solution-Phase Synthetic Pathways
Solution-phase synthesis offers an alternative route to zinc cyanamide, often allowing for milder reaction conditions and better control over particle size and morphology. One such method involves a salt metathesis reaction between sodium cyanamide and zinc sulfate (B86663) in an aqueous solution. soton.ac.uk
Another well-established solution-phase pathway is the reaction of a hydrated zinc oxide slurry with an aqueous solution of cyanamide (H₂NCN). soton.ac.ukgoogle.com This heterogeneous process occurs at the solid-liquid interface. google.com Similarly, a hydrated slurry of basic zinc carbonate can be reacted with a stabilized aqueous solution of hydrogen cyanamide to produce zinc cyanamide. google.com The reaction is typically performed at elevated temperatures, for instance between 70°C and 85°C, with intensive stirring to ensure a complete conversion. google.com
A facile route to thin films of zinc carbodiimide has been demonstrated using aerosol-assisted chemical vapor deposition (AACVD) from a solution of zinc acetate and urea in methanol. soton.ac.uk This method represents a solution-based approach that leads to a solid product in the form of a thin film. The carbodiimide ion is formed from the decomposition of the urea molecule during the process. soton.ac.uk
| Precursors | Solvent/Medium | Reaction Conditions | Product | Reference |
| Sodium Cyanamide, Zinc Sulfate | Aqueous Solution | Not specified | Bulk Zinc Cyanamide | soton.ac.uk |
| Hydrated Zinc Oxide | Aqueous Slurry with H₂NCN | Not specified | Bulk Zinc Cyanamide | soton.ac.uk |
| Basic Zinc Carbonate | Hydrated Slurry with H₂NCN | 70-85°C | Pigment-grade Zinc Cyanamide | google.com |
| Zinc Acetate, Urea | Methanol | 375-500°C (AACVD) | Zinc Carbodiimide Thin Film | soton.ac.uk |
| Zinc Acetate, Cyanamide | Methanol | Room Temperature | Bulk Zinc Carbodiimide Precipitate | soton.ac.uk |
Formation as an Intermediate in Multi-Component Systems
Zinc cyanamide has been identified as a key reaction intermediate in the synthesis of more complex materials, particularly II-IV-N₂ compounds like zinc silicon nitride (ZnSiN₂). researchgate.net During the synthesis of ZnSiN₂ from a SiO₂-based precursor and urea, zinc cyanamide is formed in situ and contributes to the formation of the final ZnSiN₂ phase. researchgate.net This has been demonstrated by heating a mixture of separately synthesized zinc cyanamide and a SiO₂-based precursor powder at 900°C under a nitrogen atmosphere, which resulted in the formation of a homogeneous wurtzite-type ZnSiN₂ phase. researchgate.net This process offers a simpler and more energy-efficient route to ZnSiN₂ compared to methods requiring high temperatures and pressures. researchgate.net
In the context of catalysis, a bis-guanidinate zinc amidinate compound, which can be considered a derivative of a zinc-cyanamide interaction, has been isolated and characterized as an active catalyst/intermediate in the zinc-catalyzed hydrosilylation and hydroboration of cyanamides. rsc.orgrsc.org
Furthermore, in the synthesis of zinc sulfide (B99878) (ZnS) films from a solution containing a zinc salt, thiourea (B124793), and a complexing agent, the decomposition of an intermediate complex is proposed to form zinc sulfide, a citrate (B86180) ion, and cyanamide. lpnu.ua
Controlled Growth and Morphological Engineering
The morphology of zinc-containing compounds, which can be precursors to or related to zinc cyanamide, is influenced by the synthesis method. mdpi.com For instance, the synthesis of zinc oxide, a common precursor for zinc cyanamide, can yield various morphologies such as nanoplates, flowers, rods, wires, and tubes depending on the synthesis conditions. researchgate.net
For zinc oxide nanoparticles, a chemical precipitation method using different precipitating reagents can control the morphology. rsc.org The use of ammonium (B1175870) carbamate (B1207046) as a precipitating reagent, for example, leads to a rod-shaped morphology of the precursor, which upon decomposition results in rod-like zinc oxide particles. rsc.org The ability to control the size and morphology of zinc oxide platelets has also been demonstrated through a method involving the agitation of a zinc-containing medium with specific impellers to control the Reynolds' number in the reaction vessel. google.com
In the context of zinc cyanamide itself, the solid-state transformation of a metal-organic framework, [ZnF(AmTAZ)], into zinc cyanamide preserves the rod-like crystal shape of the precursor, offering a pathway to one-dimensional nanomaterials. nih.gov The growth of well-aligned zinc oxide nanorod arrays, which could potentially be converted to zinc cyanamide, can be controlled by a two-step chemical bath deposition method, where parameters like pH, substrate angle, and growth time influence the final dimensions of the nanorods. core.ac.uk
| Parameter | Influence on Morphology/Growth | Example System | Reference |
| Precipitating Reagent | Controls the shape of precursor and final particles. | ZnO nanoparticles from zinc precursor and ammonium carbamate. | rsc.org |
| Agitation (Reynolds' number) | Controls the size and morphology of platelets. | ZnO platelets from a zinc-containing medium. | google.com |
| Precursor Morphology | The final product can retain the morphology of the precursor. | 1D ZnNCN from rod-like [ZnF(AmTAZ)] MOF. | nih.gov |
| pH, Growth Time, Substrate Angle | Controls the diameter and alignment of nanorods. | ZnO nanorod arrays via chemical bath deposition. | core.ac.uk |
Influence of Synthetic Parameters on Compound Characteristics
The characteristics of the final zinc cyanamide product are highly dependent on the synthetic parameters employed. These parameters include temperature, precursor concentration, reaction time, and the nature of the solvent or medium.
In the synthesis of pigment-grade zinc cyanamide from basic zinc carbonate and hydrogen cyanamide, carrying out the reaction at a temperature range of 70°-85°C is crucial. google.com The quality of the product, in terms of assay and inclusion content, is also affected by the molar excess of the hydrogen cyanamide solution. google.com
For the AACVD synthesis of zinc carbodiimide thin films, the deposition temperature and the molar ratio of urea to zinc acetate are critical parameters. soton.ac.uk Viable film formation was established over a deposition temperature range of 375 °C to 500 °C and with a urea to zinc acetate ratio between 2:1 and 5:1. soton.ac.uk
The leaching efficiency of zinc from its ores, a process that can be a precursor step to zinc compound synthesis, is significantly influenced by parameters such as temperature, concentration of the leaching agent, particle size, and stirring speed. researchgate.net For instance, an increase in solution temperature, concentration, and stirring speed generally has a positive impact on the leaching rate, while larger particle sizes have a negative effect. researchgate.net
| Synthetic Parameter | Effect on Compound Characteristics | Synthesis Method | Reference |
| Temperature | Influences reaction completion and product quality. | Solution-phase synthesis of pigment-grade ZnNCN. | google.com |
| Precursor Ratio | Determines the viability of film formation and composition. | AACVD of ZnNCN thin films from zinc acetate and urea. | soton.ac.uk |
| Particle Size | Affects reaction rates. | Leaching of zinc from ores. | researchgate.net |
| Stirring Speed | Influences the rate of heterogeneous reactions. | Leaching of zinc from ores. | researchgate.net |
Advanced Structural Elucidation and Polymorphism Studies of Zinc Cyanamide
Crystallographic Analysis Techniques
Crystallographic techniques are indispensable for determining the three-dimensional arrangement of atoms within a crystalline solid. For zinc cyanamide (B42294) and its analogues, methods such as X-ray and neutron diffraction provide fundamental insights into its structural properties.
Single-crystal X-ray diffraction (SCXRD) is a powerful technique for obtaining precise atomic coordinates, allowing for an unambiguous determination of a compound's crystal structure. Studies on zinc cyanamide (ZnCN₂) have successfully produced single crystals suitable for such analysis. researchgate.net
The analysis revealed that ZnCN₂ crystallizes in the tetragonal system with the space group I42d. researchgate.net The structure is composed of corner-linked ZnN₄/₂ tetrahedra. In this arrangement, the zinc atom is tetrahedrally coordinated to four nitrogen atoms. The nitrogen atoms, in turn, are approximately trigonally planar, being coordinated to two zinc atoms and one carbon atom from the [CN₂]²⁻ anion. researchgate.net In a related complex, the average Zn-N bond length in a zinc-porphyrin structure was found to be 2.046 Å. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | Zn(CN₂) | researchgate.net |
| Crystal System | Tetragonal | researchgate.net |
| Space Group | I42d | researchgate.net |
| Unit Cell Parameter (a) | 8.8047 (2) Å | researchgate.net |
| Unit Cell Parameter (c) | 5.4329 (2) Å | researchgate.net |
| Unit Cell Volume (V) | 421.17 (2) ų | researchgate.net |
| Formula Units (Z) | 8 | researchgate.net |
Powder X-ray diffraction (PXRD) is a crucial analytical tool for identifying crystalline phases and distinguishing between polymorphs, which are different crystal structures of the same compound. ncl.ac.uk This is particularly important in materials science, where different polymorphs can exhibit distinct physical and chemical properties. researchgate.net
Systematic exploration of zinc cyanide, Zn(CN)₂, under high pressure has demonstrated the compound's rich polymorphism. acs.org These studies, using synchrotron powder diffraction data, have led to the discovery of five new phases—four crystalline and one amorphous. acs.org The specific phase that forms is highly dependent on the pressure-transmitting fluid used during the experiment, highlighting a novel method for generating new porous materials. acs.org The structures of these new crystalline phases were resolved using advanced computational methods. acs.org For instance, applying pressure to the common cubic form of Zn(CN)₂ (dia-c topology) can induce a reversible transition to a new phase, Zn(CN)₂-II, which involves a distortion of the Zn-CN-Zn bridges. acs.org
| Phase Name | Description | Reference |
|---|---|---|
| Zn(CN)₂-II | A distorted, doubly interpenetrated diamondoid structure. | acs.org |
| dia-Zn(CN)₂ | A diamondoid framework. | acs.org |
| lon-Zn(CN)₂ | A lonsdaleite-type framework. | acs.org |
| pyr-Zn(CN)₂ | A framework with a modified pyrite (B73398) topology, featuring both tetrahedral and octahedral Zn coordination. | acs.org |
| Amorphous Phase | A non-crystalline phase observed under certain pressure conditions. | acs.org |
While X-ray diffraction is sensitive to electron density, neutron diffraction depends on scattering from atomic nuclei, making it particularly useful for locating light atoms and distinguishing between elements with similar atomic numbers, such as carbon and nitrogen. Total neutron diffraction, which analyzes both Bragg peaks and diffuse scattering, provides information on both the long-range average structure and the short-range local order. uoa.gr
This technique has been instrumental in studying the structure of zinc cyanide, revealing details that are inaccessible by other methods. acs.orgnih.gov A key finding from total neutron diffraction is the first experimental determination of the individual Zn-N and Zn-C bond lengths. uoa.grox.ac.uk At a temperature of 11.4 K, the Zn-N bond was measured at 1.969(2) Å and the Zn-C bond at 2.030(2) Å. acs.orgnih.gov The small difference of approximately 0.06 Å makes it impossible to resolve these two bond lengths using Bragg diffraction alone. acs.orgox.ac.uk Neutron diffraction studies also confirmed the head-to-tail disorder of the cyanide ligands and provided detailed information on the local atomic displacements responsible for the material's negative thermal expansion. acs.orgnih.gov
| Bond | Bond Length (Å) | Reference |
|---|---|---|
| Zn–N | 1.969(2) | uoa.gracs.orgnih.gov |
| Zn–C | 2.030(2) | uoa.gracs.orgnih.gov |
Powder X-ray Diffraction for Phase Identification and Polymorph Distinction
Spectroscopic Investigations of Molecular Structure and Bonding
Spectroscopic techniques probe the energy levels of molecules, providing information about chemical bonds, functional groups, and local atomic environments.
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is based on the principle that molecules absorb light at specific frequencies corresponding to their natural modes of vibration. sci-hub.se These two methods are complementary, as their selection rules differ, meaning they can be sensitive to different types of vibrations. acs.org
In the study of zinc cyanamide and related metal-cyanide compounds, FTIR and Raman spectroscopy are essential for identifying the characteristic vibrations of the cyanamide or cyanide ligand. bdu.ac.in For example, FT-IR spectroscopy was used to characterize zinc cyanamide as a key intermediate in the synthesis of zinc silicon nitride (ZnSiN₂). researchgate.net The stretching vibration of the cyanide group (ν(C≡N)) is particularly informative. researchgate.net Its frequency is sensitive to the coordination environment, the oxidation state of the metal ions it bridges, and whether it is terminal or bridging. researchgate.net In Prussian blue analogues, which are complex metal cyanides, the ν(C≡N) stretching modes typically appear in the 2000-2250 cm⁻¹ region of the IR and Raman spectra. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the local chemical environment of specific atomic nuclei. libretexts.org By measuring the resonance frequencies of nuclei in a magnetic field, NMR can provide detailed information about atomic connectivity and structural disorder.
For zinc cyanide, solid-state ⁶⁷Zn NMR has been particularly insightful. uoa.gr These studies provided the first direct and unambiguous evidence of head-to-tail disorder of the cyanide groups in the solid state. uoa.gracs.org The NMR spectrum revealed the presence of five distinct local coordination environments for the zinc atoms, corresponding to the Zn(CN)₄₋ₙ(NC)ₙ species where n ranges from 0 to 4. uoa.gr The analysis of the relative signal intensities showed that the distribution of these species is not statistical (binomial). acs.orgnih.gov The Zn(CN)₂(NC)₂ arrangement was found to be the most abundant and thus the lowest in energy, while the fully coordinated Zn(CN)₄ and Zn(NC)₄ species occurred with much lower probability than predicted by a random distribution, indicating they are of higher energy. uoa.gracs.orgnih.gov
| Species (n in Zn(CN)₄₋ₙ(NC)ₙ) | Formula | Relative Abundance Note | Reference |
|---|---|---|---|
| 0 | Zn(CN)₄ | Lower probability than binomial prediction | uoa.gracs.orgnih.gov |
| 1 | Zn(CN)₃(NC)₁ | - | uoa.gr |
| 2 | Zn(CN)₂(NC)₂ | Lowest energy arrangement (most abundant) | uoa.gracs.orgnih.gov |
| 3 | Zn(CN)₁(NC)₃ | - | uoa.gr |
| 4 | Zn(NC)₄ | Lower probability than binomial prediction | uoa.gracs.orgnih.gov |
X-ray Photoelectron Spectroscopy (XPS) for Surface Electronic States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the study of zinc cyanamide (ZnNCN), XPS provides critical insights into the surface chemistry and the oxidation state of the constituent elements.
High-resolution XPS spectra of ZnNCN and related solid-solution compounds like copper-zinc cyanamide (Cu₁₋ₓZnₓNCN) have been analyzed to probe their surface electronic properties. nih.govacs.org Deconvoluted XPS spectra for the Zn 2p region confirm that zinc predominantly exists in the Zn(II) oxidation state on the material's surface. nih.govacs.org The Zn 2p spectrum is characterized by two spin-orbit split components, Zn 2p₃/₂ and Zn 2p₁/₂, with binding energies that are sensitive to the local chemical environment. thermofisher.com For instance, in a Cu₀.₈Zn₀.₂NCN solid solution, the binding energies in the Zn 2p spectrum are slightly altered compared to pure ZnNCN, suggesting an electronic interaction between the zinc and copper atoms. nih.govacs.org
Furthermore, analysis of the N 1s and C 1s core level spectra confirms the bonding arrangement within the cyanamide ([N=C=N]²⁻) anion. These spectra provide evidence that the zinc atoms bind to the nitrogen end of the linear [N=C=N]²⁻ anion. nih.govacs.org While the shifts in the primary Zn 2p peaks can be small, larger chemical shifts are often observed in the X-ray induced Zn LMM Auger peaks, which can also be collected during XPS analysis, providing a more sensitive tool for differentiating chemical states. thermofisher.com
X-ray Absorption Spectroscopy (XAS/EXAFS) for Local Coordination Structure
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for investigating the local geometric and electronic structure of matter. chalmers.se It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). This methodology is particularly valuable for complex and amorphous materials where traditional diffraction techniques are less effective. chalmers.se
In the context of zinc cyanamide, XAS at the Zn K-edge is used to determine the oxidation state and local coordination environment of the zinc atoms. nih.gov The position of the absorption edge in the XANES spectrum of ZnNCN is indicative of the +2 oxidation state for zinc. nih.govchalmers.se
The EXAFS region provides detailed quantitative information about the local atomic structure, including bond distances, coordination numbers, and the identity of neighboring atoms. For ZnNCN, Fourier-transformed EXAFS spectra show that zinc is tetrahedrally coordinated by four nitrogen atoms. nih.govacs.org Analysis of the EXAFS data for pure ZnNCN reveals a characteristic Zn-N coordination distance of approximately 1.977 Å. nih.gov In solid solutions like Cu₀.₈Zn₀.₂NCN, this distance is slightly longer, at about 1.985 Å. nih.govacs.org Crucially, the EXAFS analysis of these mixed-metal cyanamides shows the absence of a Zn-Zn coordination shell, which confirms the uniform, atomic-level dispersion of zinc atoms within the copper cyanamide host structure, rather than the formation of separate ZnNCN clusters. nih.govacs.org
The table below summarizes key structural parameters for zinc cyanamide and a related compound as determined by EXAFS.
| Compound | Coordination Shell | Coordination Number (CN) | Bond Distance (R) [Å] | Source(s) |
| ZnNCN | Zn-N | 4 | ~1.977 | nih.gov |
| Cu₀.₈Zn₀.₂NCN | Zn-N | 4 | ~1.985 | nih.govacs.org |
Electron Spin Resonance (ESR) for Electronic Structures
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects transitions of unpaired electrons in a magnetic field. While pure, stoichiometric ZnNCN is a diamagnetic material with no unpaired electrons (Zn²⁺ has a filled d¹⁰ shell), ESR can be employed to study its electronic structure when it is part of a system involving paramagnetic species or when defects are present.
For example, ESR has been used to investigate the reaction mechanisms on the surface of catalysts containing ZnNCN. nih.gov In studies of nitrite (B80452) electroreduction on a Cu₀.₈Zn₀.₂NCN catalyst, ESR spectroscopy, using dimethyl-1-pyrroline-N-oxide (DMPO) as a radical trapping agent, was used to monitor the formation of hydrogen radicals (H). nih.govacs.org The experiments showed that the DMPO-H signals, which indicate the presence of H radicals, were significantly weaker for the Cu₀.₈Zn₀.₂NCN catalyst compared to pure CuNCN and ZnNCN under identical conditions. nih.govacs.org This finding suggests that the incorporation of zinc into the copper cyanamide structure alters the reaction pathway or the surface's propensity to generate these radical intermediates. nih.gov
While direct ESR studies on pure ZnNCN are uncommon due to its diamagnetic nature, the technique is invaluable for probing the electronic interactions and surface reactivity when ZnNCN is combined with paramagnetic metals or participates in redox processes. nih.gov
Exploration of Polymorphism and Phase Transitions
Detection and Characterization of Polymorphic Forms
Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical area of study in materials science. Zinc cyanamide (ZnNCN) is known to crystallize in a tetragonal structure. nih.govresearchgate.net
Crystallographic studies on single crystals of Zn(CN₂) grown by annealing microcrystalline powder at 843 K have confirmed its structure. researchgate.net ZnNCN crystallizes in the tetragonal space group I42d. researchgate.net The structure is composed of a three-dimensional network of corner-sharing ZnN₄ tetrahedra. researchgate.net These tetrahedral units form chains where successive units are twisted relative to one another. researchgate.net This established tetragonal form is the most commonly characterized polymorph of zinc cyanamide.
While extensive polymorphism has not been reported for ZnNCN itself, computational studies on the closely related zinc cyanide (Zn(CN)₂), which also features tetrahedrally coordinated zinc, have explored the feasibility of numerous hypothetical polymorphs. acs.orgcoudert.name These studies show that the relative stability of different framework topologies is governed by a competition between the distortion of the zinc tetrahedral environment and the density of the resulting structure. acs.org Such computational approaches suggest that other polymorphs of network-based compounds like ZnNCN could potentially be synthesized.
The table below details the crystallographic data for the known polymorph of zinc cyanamide.
| Parameter | Value | Source(s) |
| Compound | Zinc Cyanamide (Zn(CN₂)) | researchgate.net |
| Crystal System | Tetragonal | nih.govresearchgate.net |
| Space Group | I42d | researchgate.net |
| Comments | Structure consists of corner-linked ZnN₄ tetrahedra. | researchgate.net |
Methodologies for Studying Phase Transitions
The study of phase transitions, particularly those induced by external stimuli like pressure or temperature, provides fundamental insights into the stability and properties of materials. While specific studies on phase transitions in zinc cyanamide are not widely documented, the methodologies for investigating such phenomena in related cyanamide, carbodiimide (B86325), and cyanide compounds are well-established. nih.govacs.org
High-pressure studies are a primary method for inducing and investigating phase transitions in framework materials. The key experimental techniques include:
In Situ Synchrotron X-ray Diffraction (SXRD): This is the definitive method for identifying structural phase transitions. nih.gov By collecting diffraction patterns while the sample is under increasing pressure within a diamond anvil cell, researchers can detect the emergence of new diffraction peaks corresponding to a high-pressure phase and monitor changes in lattice parameters. nih.govacs.org This allows for the precise determination of the transition pressure and the crystal structure of the new phase.
In Situ Raman Spectroscopy: This technique is highly sensitive to changes in local coordination and bonding. nih.gov A phase transition is often accompanied by the appearance of new Raman modes or the disappearance of existing ones, providing a complementary method to SXRD for detecting the transition point. nih.gov
These methods have been successfully applied to study pressure-induced phase transitions in materials like Ba₀.₉M₀.₁NCN (M = Ca, Sr), where an orthorhombic-to-tetragonal transition was observed below 1.0 GPa. nih.govacs.org The mechanism for such transitions in framework structures is often martensitic in nature, involving the cooperative shearing or sliding of cations and the rotation of the linear anion groups. nih.gov These established methodologies would be directly applicable to the investigation of potential phase transitions in zinc cyanamide.
Thermodynamic Stability and Decomposition Mechanisms of Zinc Cyanamide
Thermal Analysis Techniques for Decomposition Pathway Elucidation (e.g., TGA, DTA)
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques to investigate the thermal stability and decomposition of materials by measuring changes in mass and temperature differentials as a function of temperature. slideshare.net For zinc cyanamide (B42294), these analyses reveal a high degree of thermal stability.
Under an inert nitrogen atmosphere, TGA shows that zinc cyanamide begins to lose mass at approximately 744°C, a process that continues above 985°C. researchgate.net This mass loss is attributed to the slow decomposition of the compound. researchgate.net In an argon atmosphere, the material starts to partially decompose at around 800°C. researchgate.net Studies in air indicate that zinc cyanamide is stable up to an average temperature of 400°C. acs.org
The decomposition process involves multiple steps, which can be endothermic or exothermic depending on the atmosphere. In a nitrogen atmosphere, the decomposition processes are generally endothermic. akjournals.com One significant endothermic event is the vaporization of zinc, which occurs above 900°C and leads to an increased rate of weight loss. researchgate.net
Interactive Table: Thermal Decomposition Data for Zinc Cyanamide
| Atmosphere | Onset of Decomposition (°C) | Key Observations | Reference |
|---|---|---|---|
| Nitrogen | 744 | Slow decomposition, zinc sublimation above 900°C | researchgate.net |
| Argon | ~800 | Partial decomposition | researchgate.net |
Mechanistic Studies of Thermal Decomposition Products and Evolution
The thermal decomposition of zinc cyanamide results in the formation of several products, the nature of which depends on the temperature and surrounding atmosphere. Under a nitrogen atmosphere, the decomposition reaction above 800°C is proposed as follows:
2 ZnCN₂ → 2 Zn (g) + (CN)₂ (g) + N₂ (g) researchgate.net
This reaction indicates the formation of zinc vapor, cyanogen (B1215507) gas, and nitrogen gas. researchgate.net The zinc vapor then rapidly vaporizes above 900°C. researchgate.net When heated to decomposition, it can also emit toxic fumes of hydrogen cyanide, zinc oxide, and nitrogen oxides. nih.gov
In the presence of other reactants, the decomposition products of zinc cyanamide can participate in further reactions. For instance, the cyanogen and zinc vapors formed can act as nitrogen and metal sources for the synthesis of other compounds. researchgate.net
High-Temperature Behavior and Intermediate Species Identification
At elevated temperatures, the behavior of zinc cyanamide is characterized by its decomposition into gaseous species and its potential to form intermediate compounds. In certain synthetic processes, such as the formation of GaN:ZnO solid solutions from layered double hydroxides using urea (B33335), Zn(CN₂)-like intermediate species have been identified through X-ray absorption and infrared spectroscopies at intermediate temperature ranges. nih.govacs.org These intermediates play a crucial role in the formation of the final product. nih.gov
The high-temperature decomposition of zinc cyanamide, leading to the release of zinc vapor and cyanogen, is a key aspect of its utility in the synthesis of other materials, such as ZnMN₂-type compounds (where M = Si or Ge). researchgate.net The controlled release of these reactive species at high temperatures allows for their incorporation into new solid-state structures. researchgate.net
Computational and Theoretical Investigations of Zinc Cyanamide Systems
Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis
Density Functional Theory (DFT) has proven to be an invaluable tool for elucidating the electronic structure and chemical bonding in zinc cyanamide (B42294) (Zn(CN)₂) and its derivatives. mdpi.comnih.gov DFT calculations provide insights into the nature of the interactions between zinc and the cyanamide ligand, which are crucial for understanding the material's properties and reactivity.
Studies employing DFT have investigated the electronic and geometric structures of zinc complexes. nih.gov For instance, in zinc porphyrazine complexes, DFT calculations have shown that the Zn-N bonds have a significant ionic character. nih.gov This is determined through methods like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM), where a positive value of the electron density Laplacian (∇²ρ) at the bond critical point indicates an ionic interaction. nih.gov
In the context of zinc cyanamide solid solutions, such as copper-zinc cyanamide (Cu₁₋ₓZnₓNCN), DFT calculations have been instrumental in understanding the electronic structure and its effect on catalytic activity. acs.orgnih.gov These calculations reveal that the introduction of zinc into the copper cyanamide lattice alters the electronic state of the metal active sites. acs.orgnih.gov Specifically, the long-chain conjugated cyanamide ion ([NCN]²⁻) acts as a strong electron acceptor, leading to more delocalized metal active sites, which can enhance catalytic performance. acs.org Analysis of the electron density difference and adsorption energies shows that the presence of zinc can facilitate more effective charge transfer within the catalyst. nih.gov
Furthermore, DFT has been used to analyze the chemical bonding in ternary metal cyanamides like BaZn(NCN)₂. mdpi.com Crystal Orbital Hamilton Population (COHP) analysis, a method based on DFT, reveals similarities in the bonding interactions of isostructural compounds despite differences in their crystal structures. mdpi.comresearchgate.net These analyses provide a detailed picture of the orbital interactions, distinguishing between bonding, non-bonding, and anti-bonding states, which are essential for understanding the stability and electronic properties of the material. mdpi.com For example, in BaZn(NCN)₂, DFT calculations combined with IR spectrometry suggest the presence of slightly bent N=C=N²⁻ carbodiimide (B86325) units. researchgate.netdoaj.orgdntb.gov.ua
The table below summarizes key findings from DFT studies on zinc cyanamide and related systems.
| System | Method | Key Findings |
| Zn(II) Porphyrazine Complexes | DFT, NBO, QTAIM | Zn-N bonds exhibit significant ionic character. nih.gov |
| Cu₁₋ₓZnₓNCN Solid Solution | DFT | Introduction of Zn alters the electronic structure, leading to delocalized metal active sites and enhanced catalytic activity. acs.orgnih.gov |
| BaZn(NCN)₂ | DFT, COHP, IR Spectrometry | Suggests the presence of slightly bent N=C=N²⁻ units and reveals similarities in bonding with isostructural compounds. mdpi.comresearchgate.netdoaj.orgdntb.gov.ua |
| Sphalerite (110) surface with Zn(CN)₂ | DFT | Investigated the adsorption and inhibitory mechanism of cyanide species on the mineral surface. mdpi.com |
Computational Modeling of Reaction Mechanisms and Catalytic Pathways
Computational modeling, particularly using Density Functional Theory (DFT), has been extensively applied to investigate reaction mechanisms and catalytic pathways involving zinc cyanamide systems. acs.orgnih.govresearchgate.net These theoretical studies provide atomic-level insights that complement experimental findings and help in the rational design of catalysts.
A notable application is in the electrocatalytic nitrite (B80452) reduction reaction (NO₂RR) to ammonia (B1221849) (NH₃). acs.orgnih.gov DFT calculations have been performed on copper-zinc cyanamide (Cu₀.₈Zn₀.₂NCN) solid-solution catalysts to understand their high efficiency and selectivity. acs.orgnih.gov The calculations revealed that the presence of zinc tailors the surface electrostatic potential, promoting an asymmetric adsorption of the nitrite ion (NO₂⁻). acs.orgnih.gov This asymmetric binding, with the nitrogen atom of NO₂⁻ coordinating to copper and an oxygen atom coordinating to zinc, facilitates the cleavage of the N-O bond, a crucial step in the reduction process. acs.orgnih.gov The Gibbs free energy calculations for the reaction pathway showed that the initial protonation and N-O bond scission are more favorable on the Cu-Zn sites compared to pure copper cyanamide (CuNCN). acs.orgnih.gov
The table below presents a comparison of the Gibbs free energy changes (ΔG) for key elementary steps in the NO₂RR on Cu₀.₈Zn₀.₂NCN and CuNCN surfaces, as determined by DFT calculations.
| Reaction Step | Catalyst | Gibbs Free Energy Change (ΔG) |
| NO₂⁻ Adsorption | Cu₀.₈Zn₀.₂NCN | -1.73 eV nih.gov |
| CuNCN | -1.28 eV nih.gov | |
| NO₂* → NO-OH* | Cu₀.₈Zn₀.₂NCN | -0.38 eV acs.orgnih.gov |
| CuNCN | +0.12 eV acs.orgnih.gov |
These theoretical findings are supported by in-situ spectroscopic measurements, which confirm the proposed reaction intermediates. acs.orgnih.gov
Furthermore, computational studies have been used to rationalize the catalytic hydration of cyanamides. researchgate.net For instance, in reactions catalyzed by ruthenium(II) and osmium(II) complexes, DFT calculations indicated that the coordination of the cyanamide to the metal center electronically depopulates the nitrile carbon. This activation favors the nucleophilic attack by a water molecule or a hydroxyl group, leading to the formation of urea (B33335) derivatives. researchgate.net Similarly, in zinc(II)-mediated reactions, the coordination of the cyanamide ligand to the zinc center electrophilically activates the C≡N group, making it susceptible to nucleophilic attack. researchgate.net
Quantum-chemical modeling has also been employed to understand the synthesis of zinc sulfide (B99878) (ZnS) films, where zinc cyanamide can be an intermediate. lpnu.ua The modeling of the reaction between a zinc salt, a complexing agent, and a chalcogenizing agent like thiourea (B124793) showed that the process occurs through several intermediate stages, including the formation and subsequent decomposition of a complex involving zinc and cyanamide. lpnu.ua
Prediction and Characterization of Polymorphic Forms
Computational methods have been instrumental in predicting and characterizing the polymorphic forms of zinc cyanide (Zn(CN)₂). acs.org While the dense, interpenetrated diamondoid (dia-c) structure is the most common form, theoretical studies have explored the feasibility of other, more porous polymorphs.
Quantum chemical calculations and molecular dynamics simulations have been used to investigate a range of hypothetical polymorphs based on four-connected nets. acs.org These studies have confirmed the metastability of two experimentally discovered porous phases and have suggested the potential existence of several other novel porous structures of Zn(CN)₂. acs.org The relative stability of these polymorphs is found to be primarily governed by the distortion of the tetrahedral coordination environment of the zinc(II) ions imposed by the framework topology. coudert.name A clear correlation exists between the tetrahedral distortion energy and the relative energy of the polymorphs. coudert.name
The table below lists some of the predicted and experimentally observed polymorphs of Zn(CN)₂, along with their key characteristics determined from computational studies.
| Polymorph | Framework Topology | Status | Key Predicted Properties |
| dia-c | Diamondoid (interpenetrated) | Experimental | Dense, non-porous, exhibits negative thermal expansion. acs.org |
| pcu | Primitive cubic | Experimental (porous phase) | Metastable, exhibits isotropic negative thermal expansion. acs.org |
| lvt | Layered | Experimental (porous phase) | Metastable, shows anisotropic mechanical behavior. acs.org |
| bcu | Body-centered cubic | Hypothetical | Predicted to be a stable porous phase. acs.org |
| srs | SrSi₂ type | Hypothetical | Predicted to be a stable porous phase. acs.org |
| nbo | NbO type | Hypothetical | Predicted to be a stable porous phase. acs.org |
These computational investigations have revealed that while many of these porous polymorphs exhibit isotropic negative thermal expansion similar to the dense phase, their mechanical properties, such as compressibility, can be highly anisotropic and framework-dependent. acs.org All predicted porous structures are expected to undergo pressure-induced softening and structural transitions at relatively modest pressures. acs.org The ability to predict the existence and properties of these polymorphs opens up possibilities for synthesizing new functional materials with tailored porosity and mechanical responses.
Studies on Anisotropic Properties and Negative Thermal Expansion Mechanisms
Computational studies have been crucial in understanding the anisotropic properties and the mechanisms behind the negative thermal expansion (NTE) observed in zinc cyanide (Zn(CN)₂). coudert.name Zn(CN)₂ is known for its giant isotropic NTE, but its porous polymorphs can exhibit significant anisotropy in their mechanical and thermal behaviors. acs.orgresearchgate.netarxiv.orgarxiv.org
Molecular dynamics (MD) simulations and quantum chemical calculations have been employed to investigate the thermal and mechanical properties of various Zn(CN)₂ polymorphs. acs.org While most polymorphs show isotropic NTE, their mechanical response to pressure can be highly anisotropic. acs.org This anisotropy is directly linked to the specific framework topology of each polymorph. acs.org For example, the elastic stiffness tensors calculated for different porous frameworks reveal a wide range of mechanical behaviors, from nearly isotropic to highly anisotropic compressibility. acs.org
More recent studies combining neutron total scattering measurements with ab initio calculations have provided a more nuanced view. arxiv.orgarxiv.org These studies suggest that the cyanide linkages behave more like pseudo-springs connecting the zinc atoms, and that all atoms (Zn, C, and N) exhibit similar degrees of local thermal motion. arxiv.orgarxiv.org This interpretation highlights the importance of correlated distortions of the underlying diamondoid network, termed "framework modes," in driving the NTE. arxiv.orgarxiv.org
Machine learning-enabled molecular dynamics simulations have further elucidated the atomic-level mechanisms of NTE. researchgate.net These simulations have identified a unique motion of the bridging carbon and nitrogen atoms, described as a "lateral + tilt" mode, which contributes to the contraction of the structure upon heating. researchgate.net
The table below summarizes the key computational findings related to the anisotropic properties and NTE mechanisms in Zn(CN)₂.
| Property/Mechanism | Computational Method | Key Findings |
| Anisotropic Compressibility | Quantum Chemistry, Molecular Dynamics | Porous polymorphs of Zn(CN)₂ exhibit framework-dependent anisotropic mechanical behavior. acs.org |
| Negative Thermal Expansion (NTE) | Molecular Dynamics, PDF analysis | NTE is driven by the transverse vibrations of the cyanide bridge, leading to a contraction of Zn-Zn distances. acs.org |
| NTE Mechanism Refinement | Ab initio calculations, Neutron Scattering | Cyanide linkages act as pseudo-springs, and correlated "framework modes" are crucial for NTE. arxiv.orgarxiv.org |
| Atomic-level NTE Motion | Machine Learning-enabled Molecular Dynamics | Identified a "lateral + tilt" motion of C and N atoms contributing to NTE. researchgate.net |
These computational investigations not only provide a fundamental understanding of the unusual thermal and mechanical properties of zinc cyanide but also guide the search for new materials with tailored anisotropic responses.
Surface Chemistry and Adsorption Mechanism Modeling
Computational modeling, particularly using Density Functional Theory (DFT), has become an essential tool for investigating the surface chemistry and adsorption mechanisms of zinc cyanamide and related systems. acs.orgnih.govarxiv.org These studies provide atomic-scale insights into how molecules interact with the material's surface, which is fundamental to understanding its catalytic activity, sensing capabilities, and performance in various applications.
A significant area of research has been the use of zinc cyanamide-based materials as electrocatalysts. acs.orgnih.gov For the electrocatalytic reduction of nitrite (NO₂⁻), DFT calculations have been performed on the surfaces of copper-zinc cyanamide (Cu₁₋ₓZnₓNCN) solid solutions. acs.orgnih.gov These models have shown that the introduction of zinc into the copper cyanamide lattice creates specific active sites on the surface that can significantly influence the adsorption of reactants. acs.orgnih.gov
The calculations revealed that the NO₂⁻ ion adsorbs asymmetrically on the Cu₀.₈Zn₀.₂NCN surface, with the nitrogen atom binding to a copper site and an oxygen atom binding to a zinc site. acs.orgnih.gov This is in contrast to the symmetric adsorption observed on a pure copper cyanamide surface, where both oxygen atoms of the NO₂⁻ ion bind to copper atoms. acs.orgnih.gov The asymmetric adsorption on the Cu-Zn sites is energetically more favorable and is believed to be a key factor in the enhanced catalytic activity of the solid solution. acs.orgnih.gov
The table below summarizes the calculated adsorption energies and bond lengths for NO₂⁻ on different cyanamide surfaces, highlighting the effect of the surface composition on the adsorption mechanism.
| Surface | Adsorption Configuration | Adsorption Energy (eV) | Key Bond Lengths (Å) |
| Cu₀.₈Zn₀.₂NCN (002) | Asymmetric (N-Cu, O-Zn) | -1.73 nih.gov | N-Cu: 2.000, O-Zn: 1.969 acs.org |
| CuNCN (002) | Symmetric (O-Cu, O-Cu) | -1.28 nih.gov | O₁-Cu₁: 1.958, O₂-Cu₂: 1.954 acs.org |
Furthermore, DFT has been used to study the adsorption of cyanide species on the surface of sphalerite (zinc sulfide, ZnS), which is relevant to the flotation process in mineral extraction. mdpi.com These studies have calculated the adsorption energies of different cyanide-containing species, such as CN⁻ and Zn(CN)₂, on the sphalerite (110) surface. mdpi.com The results indicate that these species can form stable chemical bonds with the surface atoms, leading to the passivation of the mineral surface and inhibiting its interaction with flotation collectors. mdpi.com The analysis of the density of states (DOS) and Mulliken population shows that the adsorption of cyanide species alters the electronic properties of the surface zinc and sulfur atoms, weakening their reactivity. mdpi.com
These computational models of surface chemistry and adsorption mechanisms are crucial for the rational design of more efficient catalysts and for optimizing industrial processes where the surface interactions of zinc cyanamide and related compounds play a critical role.
Functional Applications of Zinc Cyanamide in Catalysis and Materials Science
Electrocatalytic Applications
Zinc cyanamide (B42294) and its derivatives have emerged as robust and efficient electrocatalysts. The interplay between the zinc metal centers and the electron-accepting cyanamide linker enables enhanced catalytic activity and stability for key electrochemical reactions.
Nitrite (B80452) Reduction to Ammonia (B1221849) (NO₂RR)
The electrocatalytic conversion of nitrite (NO₂⁻), a widespread water pollutant, into valuable ammonia (NH₃) under ambient conditions is a promising green technology. nih.govacs.orgnih.govscilit.com Research has highlighted the exceptional performance of a copper-zinc cyanamide solid-solution catalyst (Cu₀.₈Zn₀.₂NCN) for this reaction. nih.govnih.gov This material demonstrates the significant role of incorporating zinc into a copper cyanamide matrix. nih.gov
The Cu₀.₈Zn₀.₂NCN catalyst achieves an impressive ammonia yield of 22 mg h⁻¹ cm⁻² and a Faradaic efficiency (FE) approaching 100% at a potential of -0.5 V versus the reversible hydrogen electrode (RHE). nih.govacs.orgnih.gov The introduction of zinc atoms into the copper cyanamide structure creates localized distortions and tailors the surface electrostatic potential. nih.gov This modification facilitates a strong, asymmetric adsorption of the nitrite ion, transforming the typical symmetric [Cu-O-N-O-Cu] binding configuration to an asymmetric [Cu-N-O-Zn] configuration. nih.govnih.gov This asymmetric binding is crucial for promoting the efficient cleavage of the N–O bond and enhancing the selectivity towards ammonia production. nih.gov
Furthermore, the catalyst exhibits remarkable stability, operating at an industrial-level current density of 400 mA cm⁻² for over 140 hours with minimal degradation. nih.govacs.org This stability and efficiency underscore the potential of zinc cyanamide-based materials in environmental remediation and sustainable chemical production. nih.govacs.org
Table 1: Performance of Cu₀.₈Zn₀.₂NCN in Electrocatalytic Nitrite Reduction
| Parameter | Value | Conditions |
|---|---|---|
| Max. NH₃ Yield | 22 mg h⁻¹ cm⁻² | -0.5 V vs RHE |
| Faradaic Efficiency (FE) | ~100% | -0.5 V vs RHE |
| Industrial Current Density | 400 mA cm⁻² | >140 hours |
Carbon Dioxide Reduction Reaction (CO₂RR)
Zinc cyanamide (ZnNCN) has been identified as a highly selective and durable electrocatalyst for the carbon dioxide reduction reaction (CO₂RR), primarily for the conversion of CO₂ to carbon monoxide (CO). researchgate.net Zinc-based materials are cost-effective catalysts for this process, but often suffer from low selectivity and poor long-term stability due to the self-reduction of active sites under cathodic conditions. researchgate.netresearchgate.net
The ZnNCN catalyst overcomes these challenges. Its structure, featuring delocalized Zn d-electrons and a resonant cyanamide ligand, effectively maintains the partially positive charge (δ+) on the zinc active sites (Znδ+). researchgate.net These stable Znδ+ sites are crucial as they have an appropriate affinity for the key *COOH intermediate, thermodynamically favoring the conversion pathway to CO. researchgate.net
As a result, the ZnNCN catalyst delivers a high CO Faradaic efficiency of up to 93.9% and demonstrates exceptional stability over a 96-hour operational period. researchgate.netresearchgate.net This performance represents a significant advancement in the development of robust and efficient zinc-based electrocatalysts for CO₂ valorization. researchgate.net
Table 2: Electrocatalytic Performance of ZnNCN for CO₂ Reduction
| Product | Max. Faradaic Efficiency (FE) | Stability |
|---|
Design Principles for Enhanced Electrocatalytic Performance
The superior performance of zinc cyanamide-based electrocatalysts is not accidental but a result of specific design principles that manipulate the material's electronic and structural properties.
Tailored Surface Electrostatic Potential: The creation of solid solutions, such as incorporating zinc into copper cyanamide (Cu₁₋ₓZnₓNCN), alters the surface electrostatic potential. nih.gov This tailored potential can promote the asymmetric adsorption of reactants like nitrite, which weakens critical bonds and facilitates more efficient conversion. nih.govnih.gov
Stabilization of Active Sites: The cyanamide ([NCN]²⁻) anion, being a strong electron acceptor, induces more delocalized metal active sites. acs.orgacs.org In ZnNCN used for CO₂RR, this delocalization, combined with the resonant nature of the ligand, prevents the self-reduction of Znδ+ centers, thereby maintaining high catalytic activity and stability over extended periods. researchgate.net
Synergistic Catalytic Sites: Bimetallic cyanamides, like Cu-Zn cyanamide, benefit from the synergistic effects between the different metal atoms. nih.gov Zinc, with its stronger oxygen affinity and weaker binding of hydrogen protons compared to copper, can help regulate the adsorption of intermediates and suppress the competing hydrogen evolution reaction (HER), leading to higher selectivity for the desired product. acs.org
Local Structure Distortion: The introduction of a guest atom (e.g., Zn in CuNCN) leads to localized distortions in the crystal lattice. nih.gov This structural change can create more favorable active sites and enhance the intrinsic catalytic activity of the material. nih.gov
Organocatalysis and Organic Transformations
Zinc's properties as an inexpensive, non-toxic, and effective Lewis acid make it a valuable catalyst in organic synthesis. researchgate.net When coordinated in cyanamide frameworks or used as a salt to mediate reactions involving cyanamides, it facilitates a range of important chemical transformations.
Catalytic Hydrofunctionalization of Cyanamides
Zinc catalysts have proven effective in the chemoselective hydrofunctionalization of cyanamides, including hydrosilylation and hydroboration. rsc.orgresearchgate.net These reactions add hydrogen and a silyl (B83357) or boryl group across the carbon-nitrogen triple bond of the cyanamide.
Specifically, the use of a zinc catalyst allows for the chemoselective reduction of cyanamides with diphenylsilane (B1312307) (Ph₂SiH₂) and the partial or complete hydroboration with pinacolborane (HBpin). rsc.org The active species in these catalytic cycles has been identified and isolated as a bis-guanidinate zinc amidinate compound, providing insight into the reaction mechanism. rsc.org This method offers a pathway to synthesize functionalized formamidines and borylated amine derivatives, which are valuable synthetic intermediates.
Applications in Heterocycle Synthesis
Zinc salts serve as efficient catalysts for the synthesis of nitrogen-containing heterocycles using cyanamides as building blocks. rsc.orgmdpi.com Heterocycles are core structures in many pharmaceuticals and functional materials.
One key application is the synthesis of tetrazoles. Zinc bromide (ZnBr₂) has been shown to effectively catalyze the [3+2] cycloaddition reaction between various cyanamides and sodium azide (B81097) (NaN₃). rsc.orgorganic-chemistry.org This reaction proceeds readily in water, offering an environmentally benign route to 1-amino-1H-tetrazoles. rsc.org
Additionally, zinc chloride (ZnCl₂) catalyzes the synthesis of 1,2,4-oxadiazoles from cyanamides. mdpi.comnih.gov The process involves a reverse nucleophilic addition of an N-protected hydroxylamine (B1172632) to the cyanamide's nitrile group, which is activated by the Lewis acidic zinc catalyst. mdpi.comnih.gov This is followed by a series of steps including acylation, deprotection, and ring-closure to yield the final heterocyclic product. mdpi.comnih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name | Formula |
|---|---|
| Zinc Cyanamide | ZnNCN |
| Copper-Zinc Cyanamide | Cu₀.₈Zn₀.₂NCN |
| Copper Cyanamide | CuNCN |
| Nitrite | NO₂⁻ |
| Ammonia | NH₃ |
| Carbon Dioxide | CO₂ |
| Carbon Monoxide | CO |
| Diphenylsilane | Ph₂SiH₂ |
| Pinacolborane | HBpin |
| Zinc Bromide | ZnBr₂ |
| Sodium Azide | NaN₃ |
| Zinc Chloride | ZnCl₂ |
| N-Boc-hydroxylamine | C₅H₁₁NO₄ |
| Trifluoroacetic anhydride | (CF₃CO)₂O |
Polymer Chemistry and Recycling Applications
Zinc cyanamide (ZnNCN) has emerged as a noteworthy material in the realm of polymer chemistry, particularly in the development of sustainable recycling processes. Its unique catalytic properties are being leveraged to address the challenges of plastic waste, offering a pathway to a more circular economy.
Poly(ethylene terephthalate) (PET) Glycolysis Catalysis
Zinc cyanamide has demonstrated significant potential as a catalyst for the glycolysis of poly(ethylene terephthalate) (PET), a common plastic used in packaging and textiles. acs.orgfigshare.comacs.org This chemical recycling process breaks down PET into its monomer, bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), which can then be used to produce new, high-quality PET. researchgate.netacs.org
Research has shown that zinc cyanamide can achieve high PET conversion rates and impressive BHET yields. acs.orgfigshare.com Under optimized conditions, studies have reported 100% PET conversion with a BHET yield as high as 92.3%. acs.orgfigshare.comacs.org The catalytic activity of zinc cyanamide is attributed to a synergistic effect between its Lewis acid sites and the formation of hydrogen bonds with ethylene (B1197577) glycol (EG), the glycolysis agent. acs.orgacs.org This dual-site mechanism facilitates the depolymerization of PET. acs.org
The efficiency of the zinc cyanamide-catalyzed glycolysis process is influenced by reaction time. An optimal reaction time of 8 hours has been identified to maximize the BHET yield while considering time efficiency. acs.org Furthermore, the application of zinc cyanamide has been successfully extended to the depolymerization of various commercial PET waste products, highlighting its practical applicability. acs.orgfigshare.com
Below is a data table summarizing the catalytic performance of zinc cyanamide in PET glycolysis under optimal conditions as reported in a recent study.
| Parameter | Value | Reference |
| PET Conversion | 100% | acs.orgfigshare.com |
| BHET Yield | 92.3% | acs.orgfigshare.com |
| Optimal Reaction Time | 8 hours | acs.org |
Design of Recyclable Catalytic Systems
A significant advantage of using zinc cyanamide in PET glycolysis is the potential for creating recyclable catalytic systems. acs.org Unlike many homogeneous catalysts that are difficult to separate from the reaction mixture, the heterogeneous nature of zinc cyanamide allows for easier recovery and reuse. acs.org
Studies have demonstrated the excellent recycling performance of zinc cyanamide catalysts. acs.orgfigshare.com The catalyst and the ethylene glycol solvent can be recovered together, and the BHET product can be precipitated by simply lowering the temperature. acs.org Research has shown that the catalyst can be reused for at least six consecutive cycles without a significant loss in its catalytic activity, maintaining a high BHET yield. acs.org This recyclability is crucial for the economic viability and environmental sustainability of the PET recycling process.
Advanced Material Synthesis and Engineering
Beyond its catalytic applications in polymer recycling, zinc cyanamide serves as a versatile precursor and component in the synthesis and engineering of advanced materials with tailored properties. Its unique chemical composition and structure make it a valuable building block for nitrogen-containing materials.
Role in Nitrogen-Doped Graphene Synthesis
Zinc cyanamide plays a crucial role in an innovative strategy for the synthesis of highly nitrogen-rich graphene (NRG). rsc.orgrsc.org Nitrogen-doped graphene is a promising material for various catalytic and electronic applications due to its tunable properties. rsc.orgrsc.orgacs.orgmdpi.com However, achieving high nitrogen content and controlling the nitrogen configuration within the graphene lattice has been a challenge. rsc.orgrsc.org
An in situ zinc cyanamide coordination strategy has been developed to produce NRG with a high nitrogen content, which can be modulated from 10.61 to 30.28 atomic percent (at%). rsc.org In this process, zinc cyanamide is formed in situ during the pyrolysis of a mixture of nitrogen-rich organic precursors and zinc. rsc.orgrsc.org The formed zinc cyanamide coordinates with the nitrogen-rich organic species, which prevents their sublimation and the escape of nitrogen. rsc.orgrsc.org After the pyrolysis, the zinc cyanamide can be removed by an acid wash, yielding high-quality NRG with tunable nitrogen configurations (pyridinic, pyrrolic, and graphitic N). rsc.org The ability to control the nitrogen content and configuration is critical for tailoring the material's properties for specific applications, such as in advanced oxidation processes for environmental remediation. rsc.orgrsc.org
The table below presents the range of nitrogen content and the different nitrogen configurations achieved in nitrogen-rich graphene synthesized using the in situ zinc cyanamide coordination strategy.
| Parameter | Range/Type | Reference |
| Modulated Nitrogen Content | 10.61 to 30.28 at% | rsc.org |
| Nitrogen Configurations | Pyridinic, Pyrrolic, Graphitic | rsc.org |
Precursor for Advanced Nitride Materials (e.g., ZnSiN2)
Zinc cyanamide is a key intermediate in the synthesis of advanced nitride materials, such as zinc silicon nitride (ZnSiN₂). researcher.liferesearchgate.net II-IV-N₂ type compounds like ZnSiN₂ are promising semiconductor materials composed of earth-abundant elements. researcher.liferesearchgate.net However, their synthesis often requires high temperatures and pressures due to their low thermal decomposition temperatures. researcher.liferesearchgate.netresearchgate.net
A more energy-efficient synthesis route has been developed that utilizes zinc cyanamide as a precursor. researcher.liferesearchgate.net In this process, a mixture of separately synthesized zinc cyanamide and a silicon-based precursor powder is heated to around 900°C under a nitrogen atmosphere. researcher.liferesearchgate.net This method facilitates the formation of a homogeneous wurtzite-type ZnSiN₂ phase at lower temperatures and ambient pressure compared to traditional methods. researcher.liferesearchgate.net The use of zinc cyanamide as a reaction intermediate is crucial for the successful formation of the ZnSiN₂ phase. researcher.liferesearchgate.net
Solid-Solution Strategies for Tailored Properties
Solid-solution strategies involving zinc cyanamide are being explored to create advanced materials with tailored properties for specific applications, particularly in electrocatalysis. researcher.lifenih.govacs.org By incorporating zinc atoms into the crystal lattice of other metal cyanamides, it is possible to create solid solutions with unique structural and electronic properties. nih.govacs.orgresearchgate.net
For example, a copper-zinc cyanamide (Cu₀.₈Zn₀.₂NCN) solid-solution has been synthesized for the electrocatalytic reduction of nitrite (NO₂⁻) to ammonia (NH₃). researcher.lifenih.govacs.org The introduction of zinc into the copper cyanamide structure leads to localized distortions and tailors the surface electrostatic potential. nih.govacs.orgresearchgate.net This tailored surface promotes the asymmetric binding of nitrite ions, which in turn enhances the catalytic activity and selectivity towards ammonia production. nih.govacs.org This approach has demonstrated a Faradaic efficiency of nearly 100% for ammonia synthesis. nih.govacs.org This solid-solution strategy offers a promising avenue for designing highly efficient and stable electrocatalysts for various chemical transformations. researcher.lifenih.govacs.org
The following table highlights the key features and performance of a Cu₀.₈Zn₀.₂NCN solid-solution catalyst.
| Feature/Performance Metric | Description/Value | Reference |
| Material | Copper-Zinc Cyanamide (Cu₀.₈Zn₀.₂NCN) Solid-Solution | researcher.lifenih.govacs.org |
| Application | Electrocatalytic Nitrite Reduction to Ammonia | researcher.lifenih.govacs.org |
| Key Structural Feature | Localized Structure Distortion, Tailored Surface Electrostatic Potential | nih.govacs.orgresearchgate.net |
| Faradaic Efficiency (NH₃) | ~100% | nih.govacs.org |
| Advantage | Enhanced Activity and Selectivity | nih.govacs.org |
Integration in Photocatalytic Composites for Environmental Processes
The incorporation of zinc cyanamide (ZnNCN) into composite materials represents a strategic approach to developing highly efficient photocatalysts for environmental remediation. Researchers have focused on creating heterojunctions with other semiconductors, such as graphitic carbon nitride (g-C₃N₄) and zinc oxide (ZnO), to leverage synergistic effects that enhance photocatalytic performance. These composites are designed to improve charge separation, expand light absorption into the visible spectrum, and increase the surface area for pollutant adsorption, thereby addressing the limitations of individual components. ugr.eseeer.orgmdpi.com
The formation of zinc cyanamide within these composites can be achieved through various synthesis techniques, including one-pot thermal treatments and hydrolysis methods. ugr.eseeer.org For instance, the thermal treatment of melamine (B1676169) (a precursor for g-C₃N₄) with specific zinc salts has been shown to produce a unique secondary phase of tetragonal zinc cyanamide. ugr.esresearchgate.net The presence of ZnNCN creates heterostructures, such as the g-C₃N₄/ZnNCN interface, which are crucial for promoting the separation of photogenerated electrons and holes, a key factor in improving photocatalytic activity. eeer.orgresearchgate.net
Research Findings on Pollutant Degradation
Detailed studies have demonstrated the effectiveness of zinc cyanamide-containing composites in the degradation of various persistent organic pollutants. These include pharmaceuticals, antibiotics, and industrial dyes, which are significant environmental concerns.
A notable study involved the synthesis of g-C₃N₄/ZnO composites functionalized with zinc cyanamide groups through a one-pot thermal method. ugr.es The choice of zinc precursor was found to be critical; using zinc chloride uniquely resulted in the formation of a tetragonal ZnNCN phase. ugr.esresearchgate.net By optimizing the synthesis conditions, a composite labeled C-75-550 (prepared with 75 wt.% zinc chloride at 550 °C) exhibited superior performance in degrading the anticancer drugs 5-fluorouracil (B62378) (5-FU) and cyclophosphamide (B585) (CP) under near UV-Vis irradiation. ugr.esresearchgate.net The enhanced activity was credited to improved pollutant adsorption and the effective suppression of electron-hole recombination due to the synergistic interplay between g-C₃N₄, ZnO, and ZnNCN. ugr.esresearchgate.net The composite also demonstrated high stability over multiple use cycles. ugr.es
The synthesis parameters, particularly the precursor amount and temperature, were shown to directly influence the phase composition of the final material. An increase in the zinc chloride precursor led to a higher percentage of the zinc cyanamide phase, while higher synthesis temperatures favored the formation of ZnO. ugr.es
Table 1: Synthesis Parameters and Phase Composition of g-C₃N₄/ZnO/ZnNCN Composites
| Sample ID | ZnCl₂ Amount (wt. %) | Synthesis Temperature (°C) | ZnNCN Phase (%) | ZnO Phase (%) |
|---|---|---|---|---|
| C-25-550 | 25 | 550 | 70.0 | 30.0 |
| C-75-550 | 75 | 550 | 85.0 | 15.0 |
| C-75-650 | 75 | 650 | 52.6 | 47.4 |
Data sourced from research on composites prepared with melamine and zinc chloride. ugr.es
In another approach, a tertiary nanocomposite of ZnO/g-C₃N₄/biochar (ZCNB) was synthesized using a hydrolysis method. eeer.org Analysis of this composite revealed the formation of a zinc cyanamide phase, which was proposed to result from the condensation between amino groups in g-C₃N₄ and hydroxyl groups on the ZnO surface. eeer.org This ZCNB composite demonstrated exceptional photocatalytic efficiency for the degradation of the antibiotic doxycycline (B596269) under visible light, achieving 98.9% removal in 120 minutes. eeer.org Its performance surpassed that of both pristine g-C₃N₄ and a binary ZnO/g-C₃N₄ (ZCN) composite. eeer.org The ZCNB catalyst also proved effective for a range of other organic pollutants. eeer.org The high efficiency is attributed to the large surface area of the composite and the formation of heterojunctions that improve the migration of photogenerated charge carriers. eeer.org
Table 2: Photocatalytic Degradation Efficiency of ZnNCN-based Composites
| Photocatalyst | Target Pollutant | Irradiation Time (min) | Degradation Efficiency (%) |
|---|---|---|---|
| ZnO/g-C₃N₄/biochar (ZCNB) | Doxycycline | 120 | 98.9 |
| ZnO/g-C₃N₄/biochar (ZCNB) | Ciprofloxacin | 120 | 98.2 |
| ZnO/g-C₃N₄/biochar (ZCNB) | Amoxicillin | 120 | 90.3 |
| ZnO/g-C₃N₄/biochar (ZCNB) | Methylene Blue | 120 | 95.2 |
| ZnO/g-C₃N₄/biochar (ZCNB) | Rhodamine B | 120 | 99.9 |
| ZnO/g-C₃N₄/biochar (ZCNB) | Methyl Orange | 120 | 82.4 |
| ZnO/g-C₃N₄ (ZCN) | Doxycycline | 120 | 69.74 |
| C-75-550 (g-C₃N₄/ZnO/ZnNCN) | 5-Fluorouracil | 180 | ~90 |
| C-75-550 (g-C₃N₄/ZnO/ZnNCN) | Cyclophosphamide | 180 | ~60 |
Data compiled from studies on ZCNB and C-75-550 composites. ugr.eseeer.orgresearchgate.net
Beyond pollutant degradation, zinc cyanamide-based composites are also being explored for other environmental applications. For instance, a ternary hybrid photocatalyst, g-C₃N₄/ZnNCN@ZIF-8, was constructed for the photocatalytic reduction of carbon dioxide (CO₂). researchgate.net The design features a Z-scheme heterostructure at the g-C₃N₄/ZnNCN interface, which, along with the high CO₂ adsorption capacity of the ZIF-8 framework, led to a 104.6% improvement in CO₂ reduction activity compared to unmodified g-C₃N₄. researchgate.net These findings underscore the versatility and potential of zinc cyanamide integration in advanced materials for catalysis and environmental science.
Future Directions and Interdisciplinary Research Opportunities
Emerging Synthesis Strategies for Novel Architectures
The development of advanced materials is intrinsically linked to the ability to control their structure at the molecular level. For zinc cyanamide (B42294) and its derivatives, emerging synthesis strategies are focused on creating novel architectures with precisely engineered properties.
Current research is moving beyond traditional solid-state reactions to explore more sophisticated methods. One promising direction is the use of solution-based synthesis routes which allow for greater control over particle size, morphology, and crystallinity. For instance, the reaction of various cyanamides (NCNR2) with zinc halides (ZnX2, where X = Cl, Br, I) has produced a family of discrete zinc(II) complexes with the general formula [ZnX2(NCNR2)2]. rsc.orgresearchgate.net These reactions, typically conducted at room temperature, demonstrate the feasibility of tuning the final structure by varying the substituents on the cyanamide ligand and the choice of the halide. rsc.org Further complexity can be introduced, as some of these complexes undergo ligand redistribution in solution to form more intricate ionic species. rsc.orgresearchgate.net
Another key area is the synthesis of solid-solution materials, where zinc is incorporated into other metal cyanamide lattices. A notable example is the creation of a copper-zinc cyanamide (Cu1–xZnxNCN) solid-solution. acs.orgnih.gov This approach involves introducing zinc atoms into a copper cyanamide structure, leading to localized distortions and tailored surface electrostatic potentials. acs.org The synthesis of single crystals of zinc cyanamide (Zn(CN)2) through the annealing of its microcrystalline form at high temperatures (843 K) has also been achieved, providing access to high-purity materials for fundamental property studies. nih.gov
Furthermore, the design of double metal cyanide (DMC) complexes, which often feature zinc, is evolving. Strategies to create novel catalyst morphologies, such as layered materials, are being developed to enhance their catalytic performance. mdpi.com These methods highlight a trend towards rational design, where the synthetic strategy is deliberately chosen to achieve a specific material architecture and, consequently, desired functional properties.
| Synthesis Strategy | Resulting Architecture/Compound | Key Features | Reference(s) |
| Solution-phase reaction | Discrete Zinc(II) Complexes (e.g., [ZnX2(NCNR2)2]) | Tunable structures based on ligand and halide choice. | rsc.orgresearchgate.net |
| Solid-solution synthesis | Copper-Zinc Cyanamide (Cu1–xZnxNCN) | Localized structural distortion, tailored surface potential. | acs.orgnih.gov |
| High-temperature annealing | Single crystals of Zn(CN)2 | High purity, well-defined crystal structure. | nih.gov |
| Advanced DMC synthesis | Layered Double Metal Cyanide materials | Controlled morphology for enhanced catalysis. | mdpi.com |
Advanced In-situ Characterization Techniques for Reaction Monitoring
Understanding the formation mechanisms of zinc cyanamide and its derivatives is crucial for optimizing synthesis processes and ensuring material quality. Advanced in-situ characterization techniques are becoming indispensable tools for real-time monitoring of these chemical reactions.
In-situ spectroscopy, in particular, provides a window into the dynamic changes occurring during synthesis. In-situ Raman spectroscopy has been effectively used to monitor the synthesis of zinc-containing double metal cyanide (DMC) catalysts in real time. spectroscopyonline.com This method allows for the tracking of both the initial reaction between zinc chloride (ZnCl2) and potassium hexacyanocobaltate (K3[Co(CN)6]) to form the zinc hexacyanocobaltate intermediate, and its subsequent conversion to the active DMC complex. spectroscopyonline.com By identifying the characteristic Raman peaks for reactants, intermediates, and final products, researchers can precisely follow the reaction kinetics. spectroscopyonline.com
Similarly, in-situ Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for probing reaction pathways, especially in electrocatalysis. In studies of a copper-zinc cyanamide (Cu0.8Zn0.2NCN) electrocatalyst, in-situ FT-IR was used to detect reaction intermediates during the electrocatalytic nitrite (B80452) reduction reaction (NO2RR). acs.orgnih.gov The technique successfully identified the adsorption of key species like *NO2 and the formation of *NO intermediates on the catalyst surface, providing direct evidence of the reaction mechanism. acs.orgnih.gov The combination of in-situ Raman, IR, and Nuclear Magnetic Resonance (NMR) spectroscopy has also been demonstrated as a powerful approach for studying reactions involving unstable intermediates derived from cyanamide. researchgate.net
These advanced monitoring techniques offer significant advantages over traditional ex-situ methods like powder X-ray diffraction (XRD) and transmission electron microscopy (TEM), which only analyze the final product. Real-time data enables rapid process optimization, a deeper understanding of reaction kinetics, and the identification of transient species that are critical to the formation of the desired material. spectroscopyonline.comresearchgate.net
| Technique | Application | Key Findings | Reference(s) |
| In-situ Raman Spectroscopy | Real-time monitoring of DMC catalyst synthesis. | Enabled tracking of conversion from reactants (KHCC) to intermediates (ZHCC) and final DMC product. | spectroscopyonline.com |
| In-situ FT-IR Spectroscopy | Detection of intermediates in electrocatalysis on Cu0.8Zn0.2NCN. | Identified adsorbed *NO2 and *NO intermediates, confirming reaction pathways. | acs.orgnih.gov |
| In-situ Raman, IR & NMR | Investigation of reactions with unstable cyanamide intermediates. | Proposed the structure of a transient anionic N-chlorocyanamide intermediate. | researchgate.net |
Development of Multi-functional Composites
The integration of zinc cyanamide into composite materials is a rapidly growing research area aimed at creating multi-functional materials that leverage synergistic effects between their components. These composites are being designed for a wide range of applications, from environmental remediation to energy storage.
One significant area of development is in photocatalysis. Composites of zinc cyanamide (ZnNCN) with graphitic carbon nitride (g-C3N4) and zinc oxide (ZnO) have been synthesized and tested for the degradation of environmental pollutants. ugr.es The standout performance of these composites is attributed to the synergistic interplay between the three components, which enhances pollutant adsorption and suppresses the recombination of photogenerated electron-hole pairs. ugr.es The formation of the ZnNCN phase, often achieved through thermal treatment with a zinc chloride precursor, appears crucial for the enhanced catalytic activity. ugr.es
Furthermore, zinc cyanamide is being explored as a key component in advanced catalytic systems. It is used in recyclable dual-site catalysts for the efficient glycolysis of polyethylene (B3416737) terephthalate (B1205515) (PET), a crucial process for plastic recycling. researchgate.net Additionally, atomically dispersed iron-zinc dual-metal sites on a nitrogen-doped carbon support (FeZn–NC), synthesized using a cyanamide-assisted method, have shown remarkable performance as catalysts for the oxygen reduction reaction (ORR) in zinc-air batteries. rsc.org The introduction of cyanamide functional groups into carbon nitride structures has also been shown to be beneficial for various catalytic applications, including nitrogen fixation and H2O2 production. ugr.es
| Composite System | Functionality | Application | Mechanism/Key Feature | Reference(s) |
| g-C3N4/ZnO/ZnNCN | Photocatalysis | Environmental Remediation (Degradation of pollutants) | Synergistic effect enhances charge separation and pollutant adsorption. | ugr.es |
| Polymer/Zn(CN)2 | Controlled Thermal Expansion | Precision Devices | Negative thermal expansion of Zn(CN)2 counteracts positive expansion of the polymer. | rsc.org |
| FeZn–NC | Electrocatalysis | Zinc-Air Batteries (Oxygen Reduction Reaction) | Cyanamide-assisted synthesis stabilizes diatomic Fe-Zn sites for enhanced activity. | rsc.org |
| Recyclable Zn(CN)2 catalyst | Chemical Recycling | PET Glycolysis | Acts as an efficient dual-site catalyst for depolymerization. | researchgate.net |
Integration with Artificial Intelligence and Machine Learning in Material Design
The vast and complex design space for new materials presents a significant challenge for traditional trial-and-error discovery methods. The integration of artificial intelligence (AI) and machine learning (ML) offers a paradigm shift, enabling the accelerated design and discovery of novel zinc cyanamide-based materials. nih.govresearchgate.net
AI and ML algorithms can analyze large datasets of material properties and structures to identify patterns, predict performance, and guide experimental synthesis. researchgate.net For a compound like zinc cyanamide, these computational tools can be used to:
Discover New Compositions: ML models can screen vast virtual libraries of potential composite materials containing zinc cyanamide to identify candidates with desired properties, such as specific electronic band gaps for photocatalysis or high ionic conductivity for battery applications. researchgate.net
Predict Material Properties: By training on existing experimental and computational data, AI can predict the properties of hypothetical zinc cyanamide structures or composites, saving significant time and resources compared to synthesizing and testing each one. nih.gov Generative AI models, such as MatterGen, go a step further by directly generating novel, stable material structures based on a set of desired property constraints. microsoft.com
Optimize Synthesis Processes: ML can be used to optimize manufacturing and synthesis parameters. By analyzing how factors like temperature, precursor concentration, and reaction time affect the final product's characteristics (e.g., crystallinity, phase purity), ML algorithms can suggest optimal synthesis conditions. researchgate.netmdpi.com
Elucidate Structure-Property Relationships: Interpretable machine learning frameworks can help uncover complex, non-linear relationships between the structural features of zinc cyanamide materials and their functional performance. mdpi.com This deeper understanding can guide the rational design of next-generation materials.
Exploration of New Catalytic Domains and Reaction Classes
Zinc cyanamide and its related compounds are emerging as versatile catalysts, and a significant future direction involves exploring their activity in new catalytic domains and reaction classes beyond their established uses.
Research has demonstrated the potential of zinc-containing cyanamide-based materials in a variety of transformations. Double-metal cyanide (DMC) catalysts, often composed of zinc and cobalt, are effective for the copolymerization of CO2 and epoxides, as well as for esterification and transesterification reactions. researchgate.net This points to the broader applicability of zinc cyanamide structures in polymer chemistry and green chemistry initiatives focused on CO2 utilization. mdpi.comresearchgate.net
A particularly exciting frontier is in electrocatalysis. A solid-solution of copper-zinc cyanamide (Cu0.8Zn0.2NCN) has been shown to be a highly active and selective electrocatalyst for the reduction of nitrite (NO2-) to ammonia (B1221849) (NH3). acs.orgnih.gov This discovery opens a new avenue for using metal cyanamides in environmental applications, such as treating nitrogen-containing water pollutants while producing valuable chemicals. acs.orgnih.gov The unique electronic structure induced by the [NCN]2- ligand is believed to be key to this enhanced catalytic activity. nih.gov
In organic synthesis, zinc-catalyzed hydrofunctionalization reactions of cyanamides, such as hydrosilylation and hydroboration, have been developed. rsc.org These reactions provide efficient, chemoselective routes to valuable organosilicon and organoboron compounds. Further exploration could involve using zinc cyanamide itself as a catalyst or support for a wider range of organic transformations, including cycloaddition reactions and C-H functionalization. mdpi.com The use of zinc cyanamide groups to activate peroxymonosulphate for oxidation reactions also highlights its potential in advanced oxidation processes. ugr.es Finally, the demonstrated ability of zinc cyanamide to catalyze the glycolysis of PET waste efficiently suggests a significant role in the circular economy and chemical recycling of plastics. researchgate.net
The ongoing exploration of these catalytic frontiers is expected to uncover novel reactivity and establish zinc cyanamide as a valuable platform for developing catalysts for a diverse array of chemical processes.
| Catalytic Domain | Reaction Class / Application | Example System | Key Finding | Reference(s) |
| Electrocatalysis | Nitrite Reduction to Ammonia (NO2RR) | Cu0.8Zn0.2NCN solid-solution | Achieved ~100% Faradaic efficiency for NH3 production. | acs.orgnih.gov |
| Polymer Chemistry | CO2/Epoxide Copolymerization | Co-Zn Double Metal Cyanide (DMC) catalysts | Effective catalysts for producing polycarbonates from CO2. | mdpi.comresearchgate.net |
| Organic Synthesis | Hydrofunctionalization of Cyanamides | Zinc-catalyzed hydrosilylation and hydroboration | Chemoselective reduction and boration of the cyanamide group. | rsc.org |
| Chemical Recycling | PET Glycolysis | Recyclable Zinc Cyanamide Catalyst | Complete depolymerization of PET with high yield of the monomer BHET. | researchgate.net |
| Advanced Oxidation | Peroxymonosulphate Activation | Graphene with ZnNCN groups | High catalytic activity for activating oxidants. | ugr.es |
Q & A
Q. How can researchers ensure rigor in reporting zinc-cyanamide interaction studies?
- Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis framing. Use PICO frameworks to define experimental groups (e.g., Population: plant buds; Intervention: cyanamide dosage). Disclose instrument calibration details (e.g., spectrophotometer wavelength accuracy) and raw data repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
